Sucrose-D2
Description
Properties
Molecular Formula |
C₁₂D₂H₂₀O₁₁ |
|---|---|
Molecular Weight |
344.31 |
Synonyms |
β-D-Fructofuranosyl-D2 α-D-Glucopyranoside |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Sucrose D2
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation
Chemical synthesis offers several routes for introducing deuterium into carbohydrates, including sucrose (B13894). These methods often involve hydrogen isotope exchange reactions or multistep synthetic sequences utilizing deuterated reagents or solvents.
Regioselective and Stereoselective Deuteration Methods
Achieving precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of deuterium incorporation in polyhydroxylated molecules like sucrose is crucial. Various strategies have been developed for carbohydrates to address this challenge. One approach involves the use of heterogeneous catalysts, such as ruthenium on carbon (Ru/C), under a deuterium atmosphere in deuterated water (D₂O). This method has demonstrated the ability to achieve site- and stereoselective deuterium labeling in carbohydrates. rsc.orgrsc.orgnih.govrsc.org The selectivity is often influenced by the accessibility of C-H bonds adjacent to hydroxyl groups and can be further controlled through the use of protecting groups. nih.govrsc.org
Research has explored different catalytic systems and conditions to enhance regioselectivity and stereoselectivity in carbohydrate deuteration. Studies have shown that the rate of H/D exchange can vary significantly between different positions within a sugar molecule, and factors such as steric hindrance and the presence of syn-axial hydroxyl groups play a role in determining selectivity. snnu.edu.cn
Hydrogen Isotope Exchange Reactions utilizing Metallic Catalysts
Hydrogen isotope exchange (HIE) reactions are a common method for introducing deuterium into organic molecules, including carbohydrates. These reactions typically involve exposing the substrate to a deuterium source, such as D₂O or D₂ gas, in the presence of a metallic catalyst. nih.govrsc.orgsnnu.edu.cnanr.frainse.edu.auresearchgate.netnih.govuni-rostock.degoogle.com
Various metallic catalysts have been employed for the HIE of carbohydrates, including Raney Nickel, palladium, platinum, rhodium, ruthenium, and cobalt. nih.govsnnu.edu.cnresearchgate.netuni-rostock.degoogle.comscispace.com Raney Nickel, for example, has been used for the partial deuteration of sucrose, although achieving high regioselectivity can be challenging with this method. snnu.edu.cn More recent methods utilizing heterogeneous ruthenium catalysts, such as Ru/C, in D₂O under a hydrogen atmosphere have shown improved site-selective deuteration of non-reducing sugars, including disaccharides. nih.govsnnu.edu.cn These methods can achieve high deuterium incorporation at specific positions. snnu.edu.cn
The efficiency and selectivity of HIE reactions are influenced by factors such as the choice of catalyst, solvent (D₂O is a common and cost-effective deuterium source), temperature, and pressure. nih.govsnnu.edu.cnainse.edu.augoogle.com Surface engineering of catalysts and the use of directing groups can further enhance regioselectivity. anr.fruni-rostock.de
Multistep Synthetic Pathways for Specific Deuteration Patterns
For complex or highly specific deuteration patterns that are difficult to achieve through direct HIE, multistep synthetic pathways are often necessary. These routes involve the synthesis of deuterated building blocks, such as monosaccharides, which are then coupled together to form the desired deuterated disaccharide. ainse.edu.auresearchgate.netnih.govalaqsa.edu.pstandfonline.com
The synthesis of specifically deuterated monosaccharide precursors can involve a combination of chemical transformations and deuteration steps. For example, the synthesis of 2-deutero-D-glucose has been achieved through a sequence involving deacetylation, benzylation, addition of D₂O in the presence of DBr, and debenzylation. nih.gov Similarly, deuterated disaccharides like maltose-D14 have been synthesized by coupling deuterated glucose units. tandfonline.com
While specific detailed multistep synthetic pathways for Sucrose-D2 are not extensively described in the provided search results, the general principles of synthesizing deuterated carbohydrates from labeled precursors using established organic chemistry techniques are applicable. ainse.edu.au This approach allows for precise control over the position and level of deuterium incorporation by selecting appropriately labeled starting materials and employing controlled coupling reactions.
Application of Flow Chemistry for Scalable Production
Flow chemistry techniques offer advantages for the scalable and sustainable production of deuterated carbohydrates, including potentially this compound. Continuous flow systems can provide improved reaction control, efficiency, and safety compared to traditional batch processes. rsc.orgrsc.organr.fr
The development of site- and stereoselective continuous flow deuterium labeling methods for carbohydrates using catalysts like Ru/C has been reported. rsc.orgrsc.org These systems can achieve high deuterium incorporation and selectivity over extended periods. rsc.orgrsc.org The use of flow chemistry can facilitate rapid and low-cost gram-scale production of deuterated compounds, making it a valuable tool for meeting the demand for labeled carbohydrates. anr.fr Compared to batch processes, flow chemistry can reduce energy consumption, waste generation, and catalyst usage. rsc.org
Enzymatic and Biocatalytic Methods for this compound Precursors
Enzymatic and biocatalytic methods provide alternative or complementary approaches for the synthesis of deuterated carbohydrates and their precursors. These methods often offer high selectivity and can be carried out under mild reaction conditions. rsc.orgwhiterose.ac.ukacs.orgnih.gov
Enzymes involved in carbohydrate metabolism and synthesis can be utilized to incorporate deuterium from a deuterated medium or labeled substrates. For instance, some microorganisms can incorporate deuterium into their biomass when grown in a deuterated medium, potentially yielding deuterated sugars or sugar precursors. rsc.org Enzymatic synthesis methods for preparing deuterated carbohydrates have been explored, although they can sometimes be costly and time-consuming compared to chemical methods. rsc.org
Enzymes like sucrose synthase are involved in the biosynthesis of sucrose from UDP-glucose and fructose (B13574) 6-phosphate. wikipedia.orglibretexts.orgslideshare.net While direct enzymatic deuteration of sucrose using these enzymes with deuterated substrates is not explicitly detailed for this compound in the provided results, biocatalytic approaches have been used for the synthesis of other deuterated sugar nucleotides or glycosides. alaqsa.edu.psnih.govresearchgate.net For example, cascade reaction systems coupling enzymes like UDP-glucosyltransferase and sucrose synthase have been used to synthesize glycosides. nih.govresearchgate.net
Biocatalytic Protection Strategies and Derivatization
Biocatalysis can also be integrated with protection strategies and derivatization reactions to achieve selective deuteration or modify deuterated sugar precursors. Enzymes can exhibit high chemo- and regioselectivity, often eliminating the need for extensive protecting group manipulations that are common in chemical synthesis. whiterose.ac.uknih.gov
For example, galactose oxidase variants have been used for the regioselective oxidation of saccharides without requiring protecting groups. whiterose.ac.uk This selective oxidation could potentially be applied to deuterated sugar precursors to introduce functionality at specific positions. Biocatalytic methods can also be used for the synthesis of protected or activated sugar derivatives that are suitable for subsequent deuteration or coupling reactions. While specific examples for this compound precursors are not provided, the general principles of using enzymes for selective transformations and in conjunction with synthetic steps are relevant to the development of deuteration strategies.
Biocatalytic approaches can enable the synthesis of deuterated compounds with high isotopic purity and stereochemical integrity. rsc.org The development of cost-effective and environmentally sustainable biocatalytic methods for accessing a wider range of deuterated substrates is an active area of research. rsc.org
Enzymatic Synthesis of this compound Analogs
Enzymatic synthesis offers a powerful approach for the preparation of isotopically labeled carbohydrates and their analogs, often providing high regio- and stereoselectivity compared to chemical methods. google.com While direct enzymatic synthesis of this compound is not explicitly detailed in the search results, enzymatic methods are widely used for synthesizing other deuterated carbohydrates and glycosides, suggesting their potential applicability to sucrose analogs.
Enzymes involved in carbohydrate metabolism, such as glycosyltransferases and sucrose synthase, can be utilized in the synthesis of labeled compounds. researchgate.netnih.govfrontiersin.org For instance, uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) have demonstrated utility in the regio-selective glycosylation of various natural products. researchgate.netfrontiersin.org Sucrose synthase (SuSy) can catalyze the reversible reaction of sucrose synthesis and cleavage and has been coupled with UGTs in cascade reactions to regenerate sugar donors like UDP-glucose, which could potentially be a strategy for synthesizing deuterated sucrose analogs if deuterated precursors are available. researchgate.netnih.govfrontiersin.org
Enzymatic epimerization and aldol (B89426) addition reactions using deuterium oxide as the reaction solvent have been shown to introduce deuterium atoms into sialic acid derivatives. nih.govmdpi.com This indicates that enzymatic reactions in a deuterated environment can be a viable route for incorporating deuterium into carbohydrates.
Enzymatic synthesis methods can also be coupled with labeled precursors. For example, enzymes from the glycolytic pathway and pentose-phosphate pathway have been used for the enzymatic synthesis of labeled carbohydrates and nucleotides from labeled pyruvate (B1213749) or glucose. google.comtandfonline.comscienceopen.com
Challenges and Advancements in Deuterated Carbohydrate Synthesis
Despite the utility of deuterated carbohydrates, their synthesis presents several challenges. Access to a wide variety of glycosides with desired regio- and enantio-selectivities remains difficult. anr.fr The synthesis of non-standard and labeled carbohydrates is not always straightforward, and commercial sources may not readily offer them. rsc.orgresearchgate.net
Traditional chemical synthesis can be arduous, often requiring multiple steps. nih.gov While enzymatic methods offer selectivity, they may still rely on the availability of labeled precursors. google.com
Advancements are being made to address these challenges. Innovative approaches for hydrogen/deuterium exchange using metallic catalysts are being developed to enable regioselective deuteration without requiring labeled precursors. anr.fr Flow chemistry is also being explored to facilitate rapid and low-cost gram-scale production of deuterated carbohydrates. anr.fr
Achieving High Isotopic Enrichment and Purity
Achieving high isotopic enrichment and purity is crucial for the effective use of deuterated carbohydrates in research applications like NMR and mass spectrometry. isotope.comrsc.org Isotopic enrichment refers to the mole fraction of the stable isotope expressed as a percentage, and it can be site-specific or reported as an aggregate value. isotope.com High isotopic purity is essential for analytical methods that distinguish between protiated and deuterated analogues. rsc.org
The level of deuterium enrichment can vary depending on the synthesis method and the availability of deuterated precursors and solvents. For instance, growth of microorganisms in highly enriched deuterium oxide can lead to high levels of deuteration in synthesized biomolecules. core.ac.ukrsc.org However, even with highly enriched D₂O and a protiated carbon source, the level of deuteration in biosynthetic products can be high, though not always 100% due to hydrogen exchange. rsc.org
Ensuring purity of the final deuterated product is also a critical aspect of synthesis. Chromatographic methods are often employed to separate and purify labeled compounds. google.comscienceopen.com
Advanced Analytical Spectroscopies and Methodologies for Sucrose D2 Characterization
Mass Spectrometry (MS) Applications
Stable Isotope Dilution Mass Spectrometry for Precise Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the precise quantification of analytes, and Sucrose-D2 is particularly well-suited for this application when quantifying unlabeled sucrose (B13894) or other related carbohydrates. SIDMS involves adding a known amount of an isotopically labeled internal standard (like this compound) to a sample containing the unlabeled analyte. The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. nih.gov This ratio, along with the known amount of the internal standard, allows for accurate determination of the analyte's concentration, compensating for potential sample losses or matrix effects during sample preparation and analysis. nih.gov Deuterium-labeled internal standards, particularly with three or more deuterium (B1214612) atoms, are commonly used in SIDMS for accurate and precise quantification. nih.gov Studies have demonstrated the effectiveness of using stable deuterated isotopes as internal standards for the absolute quantification of sugars like UDP-sugars in biological samples using LC-MS. researchgate.net
Tracing Metabolic Intermediates by Mass Isotopomer Distribution Analysis (MIDA)
Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the synthesis and turnover rates of biological polymers, including carbohydrates, by analyzing the distribution of stable isotopes incorporated from a labeled precursor. physiology.orgnih.govnih.gov When a biological system is supplied with a precursor labeled with a stable isotope (such as a deuterated glucose or fructose (B13574) that can be metabolized and incorporated into sucrose), the newly synthesized sucrose molecules will contain different numbers and positions of the isotopic label, creating a pattern of "mass isotopomers" (molecules with the same chemical formula but differing in isotopic composition). nih.gov By analyzing the relative abundances of these mass isotopomers using mass spectrometry, MIDA can provide insights into the metabolic pathways involved in the synthesis of the polymer and the enrichment of the precursor pool. physiology.orgnih.govnih.govnih.gov While this compound itself might be the product or a tracer, the principles of MIDA applied to its precursors or downstream metabolites can elucidate the metabolic fate of sucrose or its constituent monosaccharides. MIDA has been applied to study the metabolism of carbohydrates and the synthesis of glucose, providing information on gluconeogenesis. e-enm.orgresearchgate.net
Advanced Ionization and Detection Techniques for Deuterated Carbohydrates
Efficient ionization and sensitive detection are critical for the analysis of deuterated carbohydrates like this compound by mass spectrometry. Carbohydrates are often challenging to ionize efficiently due to their polar nature and lack of easily ionizable groups. researchgate.net Electrospray ionization (ESI) is a commonly used technique that can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar compounds like sugars. researchgate.net However, the ionization efficiency of sugars in negative mode ESI can be low. researchgate.net Derivatization techniques can be employed to introduce ionizable functional groups to improve sensitivity and facilitate detection by ESI-MS.
Other ionization techniques and mass analyzers are also relevant. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, which are particularly useful for distinguishing between isotopomers and identifying compounds in complex mixtures. Tandem mass spectrometry (MS/MS) allows for fragmentation of the parent ion, providing structural information and improving specificity for targeted analysis. researchgate.net The presence of deuterium atoms in a molecule can lead to characteristic mass shifts and fragmentation patterns in MS, which can be used for identification and quantification. nih.gov
Chromatographic Separations for Deuterated Sucrose Analysis
Chromatographic methods are essential for separating this compound from other components in a sample matrix, including unlabeled sucrose and other isomers or related carbohydrates, before detection by mass spectrometry or other detectors.
High-Performance Liquid Chromatography (HPLC) coupled with Specialized Detection (e.g., ELSD, CAD, MS)
High-Performance Liquid Chromatography (HPLC) is widely used for the separation of sugars. researchgate.net However, traditional reversed-phase HPLC columns are not always suitable for separating underivatized sugars due to their polarity. researchgate.net Specialized columns, such as hydrophilic interaction chromatography (HILIC) columns or amino-bonded phases, are often employed for carbohydrate separation. HPLC can be coupled with various detectors for the analysis of this compound.
Evaporative Light Scattering Detection (ELSD): ELSD is a common detector for carbohydrates because it does not require the analyte to have a chromophore, which is often the case for sugars. researchgate.netlabrecycling.comlcms.cz ELSD detects analytes by nebulizing the HPLC eluent, evaporating the solvent, and then scattering light off the remaining non-volatile analyte particles. labrecycling.com This makes it suitable for detecting this compound, which lacks a strong UV chromophore. ELSD offers stable baselines with gradient elution and can provide sensitivity in the low nanogram range. labrecycling.com
Charged Aerosol Detection (CAD): CAD is another mass-dependent detection technique that can be used for the analysis of carbohydrates. It offers a more uniform response compared to UV-Vis detection, making it useful for purity analysis or when standards are unavailable. acs.org
Mass Spectrometry (MS): Coupling HPLC directly to MS (HPLC-MS) is a powerful approach for the analysis of this compound, providing both separation and structural information. researchgate.netresearchgate.netresearchgate.net As discussed in Section 3.2.4, ESI is a common ionization method for LC-MS analysis of carbohydrates. HPLC-MS allows for the separation of this compound from interfering substances and its specific detection based on its mass-to-charge ratio and fragmentation pattern. researchgate.net The use of deuterated mobile phases in HPLC-MS can sometimes affect retention times due to the deuterium isotope effect and can lead to hydrogen-deuterium exchange in the analyte. researchgate.netnih.gov
Considerations for Gas Chromatography (GC) with Derivatization
Gas Chromatography (GC) offers high chromatographic resolving power and can be used for the analysis of sugars, but it requires the analytes to be volatile. Since sugars like sucrose are not volatile, derivatization is necessary before GC analysis. acs.orggreyhoundchrom.comresearchgate.net Common derivatization methods for carbohydrates include acetylation, silylation, and the formation of aldonitrile acetates or alditol acetates. acs.orgresearchgate.netshimadzu.com Derivatization increases the volatility of sugars and can also introduce functional groups that improve detection by GC detectors, such as Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS). acs.orgshimadzu.com
GC-MS is a widely used technique for the analysis of stable isotopes in metabolic studies, including deuterated glucose. shimadzu.com Derivatization is a critical step in GC-MS analysis of sugars, and the choice of derivatization method can influence the resulting mass fragmentation patterns and the ability to obtain positional isotopic information. acs.org For this compound, derivatization would be required to make it amenable to GC analysis. The fragmentation patterns in GC-MS can provide information about the positions of deuterium labeling within the sucrose molecule. acs.orgmdpi.com However, derivatization procedures can sometimes produce multiple peaks for a single aldose, complicating analysis.
Other Specialized Spectroscopic and Imaging Techniques
Beyond mass spectrometry and chromatography, other techniques can provide valuable information about this compound.
Raman spectroscopy, particularly with the aid of deuterium labeling, can be used for structural analysis of carbohydrates. Deuterium labeling shifts vibrational signals to a different region of the spectrum, providing additional information about the local structure. Raman scattering imaging has also been developed to trace deuterium transfer along metabolic pathways using deuterated precursors. researchgate.net
MeV ion beam analysis techniques, such as ³He Nuclear Reaction Analysis (NRA), have been used to monitor the uptake of deuterated sugars in bacteria, demonstrating high sensitivity to deuterium. researchgate.netresearchgate.net These techniques offer a label-free approach for measuring nutrient acquisition. researchgate.net
Ion Beam Analysis for Deuterium Detection (e.g., Nuclear Reaction Analysis)
Ion Beam Analysis (IBA) techniques, such as Nuclear Reaction Analysis (NRA), are powerful tools for the detection and quantification of light elements, including deuterium. NRA utilizes accelerated charged particles to induce nuclear reactions with target nuclei. The emitted particles or gamma rays from these reactions have characteristic energies and yields that can be used to identify and quantify the elements present and, in some cases, determine their depth distribution. kuleuven.be
For deuterium detection, NRA commonly employs a 3He ion beam. The reaction between 3He and deuterium nuclei (D(3He,p)4He or D(3He,α)p) produces energetic protons or alpha particles that can be detected and analyzed. researchgate.net This technique offers high sensitivity to deuterium and has been utilized to monitor the uptake of deuterated sugars in biological systems, such as bacteria. researchgate.netoup.com For instance, NRA has been used to investigate the uptake of deuterated sugars, including potentially deuterated sucrose or its metabolic products, by Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. researchgate.netresearchgate.net This application demonstrates NRA's capability for label-free nutrient acquisition measurement in biological studies. researchgate.net
NRA is a non-destructive method with excellent mass resolution, making it suitable for analyzing light elements like deuterium. kuleuven.be It can provide absolute impurity concentrations and, with channeling NRA, information about the lattice location of impurities and depth profiles in single crystals. kuleuven.be Studies have also used deuteron-induced NRA to determine the content of light elements like hydrogen, and the energy dependence of cross-sections is considered for accurate analysis of films with varying deuteron (B1233211) energy loss. osti.gov While the direct application of NRA specifically to this compound in isolation might be less common than its use in tracing deuterium from deuterated sugars within a matrix, the principles and demonstrated applications with other deuterated sugars highlight its potential for quantifying deuterium originating from this compound in relevant samples.
Raman Scattering Imaging for Tracing Deuterium Transfer
Raman scattering imaging is a vibrational spectroscopic technique that provides information about the chemical composition and structure of a sample based on the inelastic scattering of light. Deuterium labeling is particularly useful in Raman microscopy because the carbon-deuterium (C-D) bond exhibits vibrational stretches in the "silent region" of the Raman spectrum (typically between 2000 cm⁻¹ and 2500 cm⁻¹), where interference from the C-H vibrations of endogenous biomolecules is minimal. d-nb.infonih.govicm.edu.placs.org This allows for the specific detection and tracing of deuterated molecules within complex biological or chemical environments with minimal background signal. d-nb.infonih.gov
Deuterated sucrose, including this compound, shows a characteristic Raman peak in this silent region, typically around 2115 cm⁻¹, corresponding to the C-D bond stretch. d-nb.infonih.gov This distinct peak allows researchers to monitor the presence and distribution of deuterated sucrose or its deuterated metabolic products. Raman scattering imaging has been developed to trace deuterium transfer along metabolic pathways. researchgate.net For example, studies have used deuterated glucose precursors to visualize the metabolic dynamics of newly synthesized macromolecules like DNA, proteins, lipids, and glycogen (B147801) through the detection of C-D bonds transferred from the precursor. nih.govresearchgate.netnih.gov
The application of Raman imaging with deuterated sugars extends to studying diffusion and uptake. For instance, Raman measurements have been used to monitor the diffusion of deuterated sucrose across a boundary between deuterated and non-deuterated sucrose solutions by observing the changes in the C-H and C-D stretch bands. rsc.org The decrease in the C-H band (around 2800-3100 cm⁻¹) and the increase in the C-D band (around 2000-2300 cm⁻¹) indicate the diffusion of deuterated sucrose. rsc.org
While alkyne tags often provide stronger Raman signals, deuterium labeling offers the advantage of being a minimal perturbation to the molecule, closely mimicking the behavior of the non-labeled compound. acs.orgmdpi.com Although the Raman signal from C-D stretching vibrations can be weak, introducing multiple deuterium atoms into the molecule, as in this compound, enhances the signal for imaging. acs.org Advanced techniques like Stimulated Raman Scattering (SRS) microscopy, often combined with deuterium oxide (D2O) probing (DO-SRS), have enabled the visualization of metabolic dynamics in living cells and animals by imaging the C-D bonds formed in newly synthesized macromolecules. researchgate.netspringernature.com Spectral unmixing methods can further differentiate the C-D signals originating from different macromolecule types. researchgate.netspringernature.com
Investigative Applications of Sucrose D2 in Biological Systems Research
Elucidation of Metabolic Pathways and Flux Analysis
Stable isotope tracers, including deuterated carbohydrates, are widely applied in analytical methods for studying metabolism. researchgate.net By introducing Sucrose-D2 into a biological system, researchers can follow the fate of the deuterated sucrose (B13894) and its metabolic products, providing insights into the intricacies of metabolic networks and quantifying metabolic fluxes. irisotope.com
Carbohydrate Uptake and Transport Mechanisms in Cellular Systems
Deuterated sugars have been utilized to monitor nutrient uptake by bacteria using techniques like MeV ion beam analysis. researchgate.net The principle extends to studying carbohydrate uptake and transport in various cellular systems. By providing this compound to cells or tissues, researchers can track the internalization and movement of intact sucrose or its hydrolysis products (deuterated glucose and fructose) across cell membranes and within cellular compartments. This allows for the investigation of the transporters involved and the kinetics of sugar uptake. Studies employing techniques like Raman microscopy can trace deuterium (B1214612) transfer along metabolic pathways using deuterated precursors. researchgate.net
Studies of Glucose and Fructose (B13574) Metabolic Intermediates
Upon hydrolysis, this compound yields deuterated glucose and deuterated fructose. These labeled monosaccharides then enter their respective metabolic pathways, glycolysis and fructolysis. nih.gov By analyzing the enrichment of deuterium in downstream metabolic intermediates using techniques like GC-MS or NMR, researchers can map the flow of carbon through these pathways. This approach helps in understanding how glucose and fructose are metabolized, the relative contributions of different pathways, and how these processes are regulated. Fructose metabolism, primarily occurring in the liver, can lead to the synthesis of triglycerides. nih.gov Tracing the deuterated carbons from this compound through intermediates like dihydroxyacetone phosphate (B84403) and glyceraldehyde provides insights into these processes. researchgate.net
Assessment of Hepatic De Novo Lipogenesis (DNL) using Deuterated Tracers
Hepatic de novo lipogenesis (DNL) is the process by which carbohydrates are converted into fatty acids in the liver. Dietary sugar consumption, particularly fructose and sucrose, has been linked to increased DNL. researchgate.net, mdpi.com, nih.gov Deuterated tracers are powerful tools for quantifying DNL. While deuterated water (²H₂O) is commonly used to calculate the fractional synthesis of fatty acids, mdpi.com the deuterated carbons from this compound can also be incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in hepatic lipids, researchers can assess the rate of DNL stimulated by sucrose consumption. Studies using stable isotope tracers have shown that fructose and sucrose, but not glucose, significantly increase hepatic fatty acid synthesis. nih.gov
Example Data Representation (Illustrative - Actual data would require specific experimental results):
| Dietary Sugar | Hepatic Fractional Synthesis Rate (%/day) |
| Control | ~9.1 nih.gov |
| Glucose | ~11.0 nih.gov |
| Fructose | ~19.7 nih.gov |
| Sucrose | ~20.8 nih.gov |
Note: An interactive data table here would allow users to sort or filter based on dietary sugar or synthesis rate.
Substrate Utilization and Carbon Flow Mapping in Complex Biological Networks
Deuterated sucrose can serve as a tracer to map the flow of carbon through complex biological networks involving multiple interconnected pathways. By analyzing the labeling patterns in various metabolites across different pathways, researchers can determine which substrates are being utilized, how carbon is partitioned between different metabolic fates (e.g., energy production, storage, biosynthesis), and how these patterns change under different physiological or pathological conditions. This provides a comprehensive view of cellular and organismal metabolism. researchgate.net, nih.gov, oup.com
Research in Plant Physiology and Metabolism
Sucrose is the primary product of photosynthesis and the main form of carbohydrate transported throughout plants to fuel growth and development in non-photosynthetic tissues. nanion.de, slu.se, nih.gov, core.ac.uk Deuterated sucrose is a valuable tool for studying sucrose transport, allocation, and metabolism in plants. Researchers can use this compound to trace its movement from source tissues (leaves) to sink tissues (roots, fruits, seeds, tubers) via the phloem. nanion.de, nih.gov, core.ac.uk This helps in understanding the mechanisms of phloem loading and unloading, the role of sucrose transporters (like SUC/SUT and SWEET families), and how environmental factors or genetic modifications affect carbon partitioning. nanion.de, mpg.de, nih.gov, core.ac.uk
Analysis of Sucrose Biosynthesis and Degradation Pathways
Sucrose biosynthesis in plants primarily occurs in the cytosol through a pathway involving sucrose-phosphate synthase (SPS) and sucrose-phosphate phosphatase (SPP), which convert UDP-glucose and fructose-6-phosphate (B1210287) into sucrose. nih.govlibretexts.orgconicet.gov.ar. Sucrose can then be transported to sink tissues or stored nih.govlibretexts.org. Degradation of sucrose in sink tissues is carried out by enzymes such as sucrose synthase (SuSy) and invertases conicet.gov.arfrontiersin.orgoup.com. SuSy catalyzes the reversible cleavage of sucrose into fructose and UDP-glucose or ADP-glucose, providing substrates for various metabolic pathways, including energy production and the synthesis of complex carbohydrates like starch and cellulose. frontiersin.orgnih.gov. Invertases, which exist in different isoforms (acidic, neutral, and alkaline) and are localized in various cellular compartments (cell wall, vacuole, cytosol), irreversibly hydrolyze sucrose into glucose and fructose conicet.gov.aroup.commdpi.com.
This compound can be used as a tracer to follow the synthesis and breakdown of sucrose. By supplying plants with this compound and analyzing the isotopic enrichment in downstream metabolites, researchers can quantify metabolic fluxes through these pathways. Studies using stable carbon isotopes like ¹³C, which functions similarly to deuterium as a tracer in metabolic studies, have shown that the intramolecular ¹³C pattern in sugars can reveal insights into the enzymes involved in sugar interconversions. For instance, invertase has been shown to fractionate against ¹³C during sucrose cleavage. pnas.org. While the specific application of this compound in tracing these exact fractionation patterns was not explicitly detailed in the search results, the principle of using a heavy isotope to track metabolic fate and enzyme activity is well-established in studies using ¹³C-labeled sugars.
Enzymatic Localization and Regulatory Mechanisms (e.g., Sucrose Synthase, Invertases)
The localization and regulation of sucrose-metabolizing enzymes like SuSy and invertases are critical for controlling carbon partitioning in plants conicet.gov.arfrontiersin.org. SuSy is typically found in the cytosol or associated with the plasma membrane, while invertases can be located in the cell wall, vacuole, or cytosol, each with distinct pH optima and roles conicet.gov.armdpi.com. For example, cell wall invertases are important for apoplasmic unloading of sucrose, while vacuolar invertases are involved in sucrose storage mobilization oup.commdpi.com.
Research indicates that SuSy activity is linked to sink strength and is consistently related to increases in fruit weight in tomatoes researchgate.net. In Lupinus albus under salt stress, SuSy activity increased, while sucrose phosphate synthase activity decreased, contributing to higher sucrose content in leaves cas.cz. Alkaline invertase activity also increased with salt stress in this study cas.cz. These findings highlight the dynamic regulation of these enzymes in response to environmental cues. Although direct studies using this compound to map the precise subcellular localization of enzyme activity were not found, isotopic tracing with labeled sucrose is a powerful approach to infer enzyme activity and flux in different cellular compartments by analyzing the labeled products.
Plant Responses to Environmental Stressors and Acclimation Mechanisms
Sucrose plays a significant role as both a nutrient and a signaling molecule in plant responses to environmental stressors, including drought and salinity frontiersin.orgarccjournals.comfrontiersin.org. Accumulation of sucrose can act as an osmolyte, helping plants maintain cell turgor and water uptake under drought conditions. arccjournals.comfrontiersin.org. Under stress, plants may alter sucrose metabolism, affecting enzyme activities and the expression of genes related to sucrose synthesis and transport, such as SPS, SuSy, INV, SWEET, and SUC genes. arccjournals.comresearchgate.nettandfonline.com.
Studies have shown that drought and salinity stress can increase sucrose content in plant tissues, potentially due to enhanced activities of sucrose metabolic enzymes and altered sugar transport arccjournals.comtandfonline.comnih.gov. For example, in rice, drought and salinity stresses increased sucrose content in leaves, roots, and phloem sap, and upregulated the expression of OsSWEET13 and OsSWEET15, which are involved in sucrose transport nih.gov. In Rosa chinensis, salt stress increased the concentration of glucose, fructose, and sucrose, and upregulated the expression of genes encoding sucrose metabolic enzymes like SuSy and SPS tandfonline.com. Deuterium labeling with heavy water (D₂O) has shown that Arabidopsis thaliana rapidly incorporates deuterium into sucrose under D₂O-supplemented media, suggesting an enhanced demand for photosynthesis and potential implications for understanding plant tolerance to unusual isotopes mdpi.com. This demonstrates the utility of deuterium labeling in studying carbon allocation and metabolic adjustments under stress conditions.
Studies in Microbial Systems and Fermentation Science
Microorganisms utilize sucrose as a carbon and energy source, and its metabolism is crucial in various microbial processes, including fermentation. researchgate.net. This compound can be employed to investigate nutrient acquisition, optimize fermentation processes, and analyze microbial community dynamics.
Nutrient Acquisition and Assimilation in Microorganisms
Microorganisms acquire sucrose through membrane transport proteins, followed by intracellular or extracellular catabolism into glucose and fructose researchgate.net. The mechanisms of sucrose utilization can vary among different microbial species nih.gov. For instance, some yeasts utilize extracellular invertase to hydrolyze sucrose before uptake, while others assimilate sucrose intracellularly using specific transporters and glucosidases nih.gov.
Deuterium labeling can be used to trace the assimilation of carbon from sucrose into microbial biomass and metabolites. Studies using D₂O-supplemented media have shown deuterium incorporation into metabolites in microorganisms like Escherichia coli and Saccharomyces cerevisiae, although the extent of incorporation can vary between species mdpi.com. While specific studies using this compound to detail the precise uptake and assimilation pathways in various microorganisms were not extensively found, the principle of using deuterated substrates to track nutrient utilization and carbon flow in microbial metabolism is a valid and applicable approach, similar to studies using other labeled substrates biorxiv.org.
Optimization of Fermentation Processes and Metabolite Production
Sucrose is a common substrate in industrial fermentation processes for producing various metabolites, such as lactic acid and ethanol (B145695) researchgate.netmdpi.com. Optimizing fermentation conditions, including substrate concentration, temperature, and pH, is crucial for enhancing product yields and avoiding inhibition researchgate.neteditverse.com.
Deuterium-labeled sucrose could potentially be used in fermentation studies to track carbon flow through specific metabolic pathways leading to desired products. By analyzing the isotopic enrichment in the end products and intermediates, researchers could gain a better understanding of the metabolic routes favored under different fermentation conditions. This information could then be used to optimize parameters for enhanced metabolite production. Research on optimizing fermentation processes often focuses on factors like sugar consumption and product yield researchgate.netmdpi.comeditverse.com. For example, studies have investigated the optimal conditions for lactic acid production from sucrose fermentation by Lactobacillus plantarum, focusing on sucrose consumption and lactic acid concentration researchgate.net. Another study explored optimizing fermentation medium for milbemycin production using sucrose as a carbon source ajol.info. While these studies highlight the importance of sucrose in fermentation, the specific use of this compound to directly trace carbon flow for optimization was not detailed in the search results. However, isotopic tracing is a powerful technique for metabolic flux analysis, which is directly applicable to fermentation optimization.
Analysis of Microbial Community Dynamics and Substrate Utilization
In complex microbial communities, such as those found in soil or fermentation environments, different microorganisms compete for and utilize available substrates like sucrose researchgate.netfrontiersin.org. Analyzing substrate utilization patterns can provide insights into the structure and function of microbial communities.
Advanced Biological Probing and Mechanistic Insights
The use of this compound enables advanced investigations into the dynamics and transformations of sucrose within biological contexts, providing detailed insights at the molecular level.
Investigating Enzymatic Reaction Kinetics and Mechanisms
Deuterium labeling can be employed to study the kinetics and mechanisms of enzymatic reactions involving sucrose. While general studies on sucrose hydrolysis (inversion) kinetics exist, utilizing this compound allows for more detailed investigations, particularly through the application of kinetic isotope effects (KIEs) researchgate.netdokumen.pubslideshare.netub.ac.idacs.org. KIEs arise from the difference in reaction rates between molecules containing light and heavy isotopes at specific positions, providing insights into the transition state of the reaction and identifying rate-limiting steps involving the labeled atom acs.org. Although specific studies on this compound enzyme kinetics were not detailed in the search results, the principle of using deuterated substrates to probe enzymatic mechanisms is well-established in biochemistry acs.org. Deuterium labeling simplifies the quantitation of biological system components in mass spectrometry, which is crucial for kinetic studies rsc.org. Studies on other enzymes, such as sugar nucleotide C2 epimerases, demonstrate how deuterium labeling and solvent isotope effects (SKIE) on kinetic parameters like kcat can reveal details about the catalytic mechanism and the influence of temperature on enzyme dynamics acs.org.
Tracing Molecular Fate and Transformations of this compound within Biological Systems
This compound is particularly useful for tracing the uptake, distribution, metabolism, and incorporation of sucrose and its derivatives within biological systems digitellinc.comspringernature.comcreative-proteomics.comacs.org. Deuterium acts as a stable, non-radioactive tracer that can be followed through metabolic pathways core.ac.ukrsc.orgmedchemexpress.com. Techniques such as mass spectrometry and NMR spectroscopy are commonly used to detect and quantify the deuterated species, allowing researchers to map the metabolic fate of the labeled sucrose core.ac.uknih.govacs.org.
Advanced imaging techniques also leverage deuterium labeling for metabolic tracing. For instance, coherent anti-Stokes Raman scattering (CARS) microscopy has been used to evaluate the permeation and localization of deuterated sucrose (d11-sucrose) within plant cells, providing insights into sucrose-membrane interactions and cryoprotective mechanisms digitellinc.com. Similarly, Spectral Tracing of Deuterium Isotope (STRIDE) microscopy, initially developed using deuterated glucose, allows for the visualization and quantification of newly synthesized macromolecules (lipids, proteins, DNA, glycogen) by detecting the C-D bonds formed from the deuterated carbon source springernature.com. This technique has been applied in both cell cultures and in vivo mouse models to study metabolic dynamics springernature.com. The D-Tracer program, developed for dual-isotope labeling lipidomics, can be modified to characterize the metabolism of other biological molecules, including sugars and peptides, by identifying and adjusting the mass of deuterated species detected by mass spectrometry acs.org. This highlights the versatility of deuterium labeling and associated analytical tools in tracing the metabolic transformations of compounds like this compound. Metabolic flux analysis, which tracks changes in metabolite levels using stable isotope tracing, benefits greatly from the use of labeled substrates like this compound to understand flux distribution and turnover rates within cellular metabolic networks creative-proteomics.com.
Studies of Glycolipid Dynamics in Biological Membranes
Sugars play important roles in interactions with biological membranes, influencing their properties and dynamics digitellinc.comnih.govacs.org. Glycolipids, which contain covalently linked sugar head groups, are key components of cell membranes involved in various biological processes plos.orgresearchgate.net. Deuterated sugars, including potentially this compound or its metabolic products incorporated into lipids, can be used to investigate the dynamics and interactions of glycolipids and other membrane constituents nih.govdigitellinc.comnih.govacs.orgresearchgate.netnih.gov.
Theoretical and Computational Investigations Involving Sucrose D2
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are powerful tools for investigating the structural dynamics and interactions of molecules like sucrose-D2 at an atomic level. These methods can provide insights into conformational preferences, hydration patterns, and interactions with other molecules. Studies involving molecular dynamics simulations of sucrose (B13894) in aqueous solutions have been conducted to understand solution structure and transport properties nih.gov. Such simulations can analyze the glycosidic linkage conformations of sucrose in solution and their independence from sugar concentration nih.gov. Molecular dynamics simulations have also been used to study the interaction of sucrose with proteins and membranes, providing insights into bioprotection mechanisms and membrane-sugar interactions nih.govwikipedia.org.
Elucidation of Deuterium (B1214612) Isotope Effects on Molecular Conformation
Deuterium substitution can induce subtle but significant changes in molecular properties, known as deuterium isotope effects. These effects can influence molecular conformation and dynamics due to differences in vibrational frequencies and zero-point energies between C-H and C-D bonds. While direct computational studies specifically detailing deuterium isotope effects on the conformation of this compound were not extensively found in the search results, studies on other deuterated saccharides, such as glucose, provide a strong basis for understanding these effects nih.govnih.govuni.lunih.govnih.gov.
Computational studies using methods like density functional theory (DFT) and ab initio methods have been employed to investigate conformational equilibrium isotope effects in glucose nih.gov. These studies have shown that deuterium substitution at specific positions can lead to measurable isotope effects on equilibrium constants related to anomeric composition nih.gov. For instance, deuterium isotope effects on the 13C chemical shifts of α-D-glucose pentaacetate have been measured and analyzed using DFT molecular models nih.govuni.lu. These studies found correlations between DFT-calculated C-H bond lengths and deuterium/hydrogen-induced effects on 13C chemical shifts nih.gov. The principles derived from these investigations on glucose regarding how deuterium affects bond lengths, vibrational modes, and electronic structure can be applied to understand potential conformational changes and dynamics in this compound. Intramolecular effects, such as syn-diaxial steric repulsion and hyperconjugative transfer, have been identified as playing important roles in isotopic perturbation of anomeric equilibrium in glucose nih.gov. These types of intramolecular interactions are also present in sucrose and could be similarly affected by deuterium substitution.
Computational Approaches for Metabolic Network Reconstruction
Computational approaches are essential for reconstructing and analyzing metabolic networks, particularly when utilizing isotopically labeled substrates like this compound for metabolic flux analysis. Stable isotope tracing, often combined with mass spectrometry, allows researchers to track the flow of labeled atoms through metabolic pathways. Computational tools are then used to interpret the resulting complex isotopomer distributions and quantify metabolic fluxes fishersci.seuni.lu.
Metabolic network reconstruction involves creating a mathematical representation of all known metabolic reactions in an organism. This reconstructed network can then be used with computational methods like Flux Balance Analysis (FBA) or Isotopomer Network Compartmental Analysis (INCA) to simulate metabolic behavior and determine reaction rates (fluxes) based on experimental data, including isotopic labeling patterns fishersci.seuni.lunih.gov. Studies have successfully used 13C-labeled glucose and sucrose as tracers in metabolic flux analysis to understand carbon utilization in various organisms and tissues uni.lunih.gov. While specific examples of metabolic network reconstruction using this compound were not prominently featured, the general principles and computational tools are directly applicable. The unique deuterium labeling pattern of this compound would provide specific constraints for computational models, allowing for the tracing of the sucrose molecule and its metabolic products through the network. Computational platforms like INCA are designed to handle isotopically non-stationary metabolic flux analysis, which is relevant for experiments involving labeled substrates over time fishersci.se. These computational methods deduce intracellular flux patterns from mass isotopomer distributions measured via mass spectrometry fishersci.se. The integration of experimental mass spectrometry data from experiments using this compound with these computational models would enable the reconstruction of metabolic pathways and the quantification of fluxes involving deuterated intermediates.
Quantum Chemical Calculations for Spectroscopic Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties of molecules, including NMR chemical shifts and vibrational spectra. These predictions are invaluable for assigning experimental spectra and gaining deeper insights into molecular electronic structure and bonding.
Density Functional Theory (DFT) for NMR Chemical Shift Prediction of Deuterated Saccharides
DFT calculations are a standard tool for predicting NMR chemical shifts fishersci.fifishersci.seguidetopharmacology.org. For saccharides, accurate prediction of 1H and 13C NMR chemical shifts using DFT can aid in peak assignments and structural elucidation fishersci.seconicet.gov.ar. Studies have benchmarked various DFT functionals and basis sets for their accuracy in predicting NMR chemical shifts of organic molecules, including those relevant to carbohydrates guidetopharmacology.org. The gauge-including atomic orbital (GIAO) method is commonly used in conjunction with DFT for these calculations guidetopharmacology.org.
Deuterium substitution can induce observable shifts in the NMR signals of nearby nuclei (isotope effects on chemical shifts). These effects can be calculated using DFT and compared with experimental values to validate computational models and assist in spectral assignment nih.govuni.lunih.gov. Studies on deuterated glucose derivatives have demonstrated that DFT calculations can correlate with experimentally observed deuterium-induced 13C chemical shifts nih.govuni.lu. The magnitude and direction of these isotope effects are sensitive to changes in bond lengths and angles, which are influenced by deuterium substitution uni.lu. Therefore, DFT calculations can be used to predict the specific deuterium-induced NMR chemical shifts expected for this compound, aiding in the interpretation of its NMR spectrum and providing information about the electronic environment around the deuterated sites.
Vibrational Spectroscopy Simulations of this compound
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule, which are related to its structure and bonding. Computational methods, including DFT and ab initio molecular dynamics (AIMD), are used to simulate vibrational spectra and assign experimental bands.
A complete characterization of the vibrational spectra of sucrose in the solid phase has been performed using a combination of experimental FTIR-Raman spectroscopy and DFT calculations. These studies involved assigning the normal vibration modes of sucrose by fitting theoretical frequency values to experimental ones using methodologies like Pulay's Scaled Quantum Mechanics Force Field (SQMFF). Anharmonic vibrational spectra of sucrose have also been computed using methods like the vibrational self-consistent field (VSCF) method, comparing the results with experimental data.
For this compound, computational simulations of its vibrational spectrum would involve calculating the vibrational modes and frequencies of the deuterated molecule using DFT or AIMD. Deuterium substitution leads to shifts in vibrational frequencies, particularly for modes involving the substituted hydrogen atoms (C-D stretches and bends). Analyzing these shifts computationally can help in identifying the positions of deuterium labeling in this compound and understanding how deuteration affects the molecule's vibrational dynamics. Experimental studies using short-wavelength near-infrared (SW-NIR) spectroscopy of sucrose solutions in deuterium oxide (D2O), and solutions of sucrose-d8 in D2O, have been used to identify sugar OH and CH related vibrations. This highlights the utility of deuteration in simplifying and assigning vibrational spectra. Computational simulations would provide a theoretical basis for interpreting such experimental observations for this compound.
Integration of Computational and Experimental Data in Deuterated Sucrose Research
The combination of computational and experimental approaches is a powerful strategy in the study of deuterated sucrose. Computational predictions of molecular properties, such as conformation, NMR chemical shifts, and vibrational frequencies, can guide experimental design and aid in the interpretation of complex spectroscopic and mass spectrometry data. Conversely, experimental results provide essential validation for computational models and can highlight areas where theoretical methods need refinement.
In the context of deuterated sucrose research, molecular dynamics simulations can predict preferred conformations and dynamics, which can then be probed experimentally using techniques sensitive to molecular structure, such as NMR or potentially diffraction methods if suitable crystals can be obtained. DFT calculations predicting NMR chemical shifts and vibrational spectra of this compound can be directly compared with experimental NMR and IR/Raman spectra to confirm peak assignments and validate the computational methodology. Discrepancies between calculated and experimental data can indicate limitations in the computational model (e.g., the need for more advanced functionals, larger basis sets, or explicit solvent models) or suggest unusual structural features in the experimental system.
Furthermore, the integration of computational metabolic network models with experimental mass spectrometry data from stable isotope tracing experiments using this compound is crucial for quantitative metabolic flux analysis fishersci.seuni.lu. Computational tools are used to process and interpret the complex mass isotopomer distributions, allowing for the determination of intracellular fluxes. Experimental data from different labeling patterns provided by specifically deuterated sucrose molecules can provide more robust constraints for the computational models, leading to more accurate flux estimations. The iterative process of refining computational models based on experimental observations and using computational predictions to guide further experiments is key to advancing the understanding of this compound behavior in various systems. The integration of techniques like Hydrogen Deuterium Exchange–Mass Spectrometry with molecular simulations has also been shown to be effective in quantifying conformational populations of sugar transporters, demonstrating the power of combining these approaches in studying sugar interactions.
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for incorporating Sucrose-D2 into metabolic pathway studies in plant systems?
- Answer: Experimental design should prioritize isotopic purity validation (e.g., via NMR or mass spectrometry) and controlled environmental conditions to minimize isotopic exchange. Use randomized block designs to account for biological variability, and employ paired comparisons between deuterated and non-deuterated sucrose to isolate isotopic effects. Analytical methods like isotope-ratio mass spectrometry (IRMS) or <sup>13</sup>C-NMR are recommended for tracking deuterium incorporation .
Q. How can researchers ensure data accuracy when quantifying Sucrose-D2 in complex biological matrices?
- Answer: Implement internal standards (e.g., <sup>13</sup>C-labeled sucrose) to correct for matrix effects. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Calibration curves should span physiologically relevant concentrations, and recovery experiments must validate extraction efficiency. Triplicate measurements and statistical outlier detection (e.g., Grubbs’ test) are essential .
Q. What statistical frameworks are appropriate for analyzing time-course data in Sucrose-D2 tracer studies?
- Answer: Mixed-effects models account for longitudinal variability, while bootstrapping can address non-normal distributions. For metabolic flux analysis, compartmental modeling (e.g., using software like INCA or OpenFlux) integrates isotopic labeling data with kinetic parameters. Sensitivity analysis should identify dominant variables affecting flux estimates .
Advanced Research Questions
Q. How can conflicting results arise when using Sucrose-D2 in comparative studies of mammalian versus fungal carbohydrate metabolism, and how should these contradictions be resolved?
- Answer: Contradictions may stem from differences in deuterium retention (e.g., fungal cell walls vs. mammalian membrane permeability) or enzyme-specific isotope effects. To resolve discrepancies:
- Cross-validate with alternative tracers (e.g., <sup>2</sup>H-glucose).
- Conduct enzyme kinetic assays in vitro to quantify isotopic discrimination.
- Perform meta-analyses of published fluxomic datasets to identify consensus patterns .
Q. What strategies mitigate isotopic dilution effects in long-term Sucrose-D2 feeding experiments with multicellular organisms?
- Answer: Use pulse-chase protocols to limit dilution from endogenous sucrose synthesis. Model dilution kinetics using ordinary differential equations (ODEs) parameterized with real-time isotopic enrichment data. Pair with transcriptomic profiling to correlate sucrose turnover rates with gene expression .
Q. How should researchers address ethical and technical challenges in human trials involving Sucrose-D2 as a stable isotope tracer?
- Answer: Ethical approval requires justifying deuterium exposure levels (typically <0.1% body water enrichment) as non-hazardous. Technically, optimize sampling schedules (e.g., venous vs. capillary blood) to balance participant burden and data resolution. Use dual-isotope designs (e.g., Sucrose-D2 + <sup>13</sup>C-glucose) to maximize data yield per sample .
Data Validation & Interpretation
Q. What criteria define robust validation of Sucrose-D2 data in studies of photosynthetic carbon partitioning?
- Answer: Criteria include:
- Isotopic steady-state confirmation via time-series sampling.
- Cross-platform reproducibility (e.g., IRMS vs. Raman spectroscopy).
- Negative controls (e.g., non-deuterated sucrose in identical setups).
- Public deposition of raw spectra/metadata in repositories like MetaboLights .
Q. How can machine learning enhance predictive modeling of Sucrose-D2 metabolic outcomes in heterotrophic tissues?
- Answer: Train neural networks on historical isotopic flux datasets to predict labeling patterns under untested conditions (e.g., drought stress). Feature selection should prioritize variables like sucrose uptake rates and hexokinase activity. Validate models via leave-one-organism-out cross-validation .
Cross-Disciplinary Applications
Q. What novel insights can Sucrose-D2 provide in plant-microbe symbiosis research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
